molecular formula C12H23NO4 B558484 Boc-N-methyl-D-leucine CAS No. 89536-84-5

Boc-N-methyl-D-leucine

Cat. No.: B558484
CAS No.: 89536-84-5
M. Wt: 245,32 g/mole
InChI Key: YXJFAOXATCRIKU-SECBINFHSA-N
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Description

Boc-N-methyl-D-leucine is an organic compound with the chemical formula C12H23NO4. It is a derivative of the amino acid leucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the nitrogen is methylated. This compound is commonly used in peptide synthesis due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-N-methyl-D-leucine can be synthesized through several methods. One common approach involves the protection of the amino group of D-leucine with a Boc group, followed by methylation of the nitrogen. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) to form the Boc-protected leucine. Methylation is then achieved using methyl iodide (CH3I) in the presence of a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Boc-N-methyl-D-leucine undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Substitution Reactions: Methylation of the nitrogen using methyl iodide.

Common Reagents and Conditions:

Major Products:

    Deprotection: D-leucine.

    Coupling: Peptides with this compound as a residue.

    Substitution: N-methyl-D-leucine.

Scientific Research Applications

Boc-N-methyl-D-leucine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-N-methyl-D-leucine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions. The methylation of the nitrogen enhances the stability and reactivity of the compound in peptide bond formation .

Comparison with Similar Compounds

    Boc-N-methyl-L-leucine: Similar in structure but with the L-isomer of leucine.

    Boc-D-leucine: Lacks the methylation on the nitrogen.

    Boc-L-leucine: The L-isomer of Boc-D-leucine.

Uniqueness: Boc-N-methyl-D-leucine is unique due to its specific stereochemistry (D-isomer) and the presence of a methyl group on the nitrogen. This combination provides distinct properties in terms of stability and reactivity, making it particularly useful in peptide synthesis compared to its L-isomer and non-methylated counterparts .

Properties

IUPAC Name

(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJFAOXATCRIKU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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